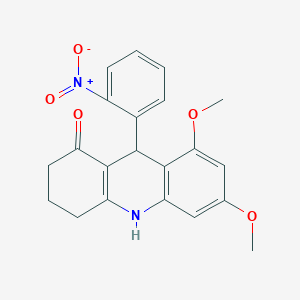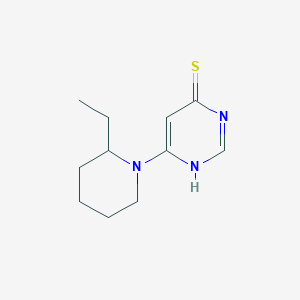
6,8-dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy groups, a nitrophenyl group, and a tetrahydroacridinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting with a suitable precursor, such as a substituted aniline, the acridine core can be formed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by coupling reactions with nitrophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one would depend on its specific biological target. Generally, acridine derivatives can intercalate into DNA, inhibiting DNA replication and transcription. They may also inhibit specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Proflavine: Another acridine derivative with antiseptic properties.
Uniqueness
6,8-Dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
6,8-dimethoxy-9-(2-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C21H20N2O5/c1-27-12-10-15-21(18(11-12)28-2)19(13-6-3-4-8-16(13)23(25)26)20-14(22-15)7-5-9-17(20)24/h3-4,6,8,10-11,19,22H,5,7,9H2,1-2H3 |
Clave InChI |
LXPOYTRTTMEZTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488243.png)
![3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488246.png)

![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![2,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488273.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
![2-chloro-5-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12488282.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12488286.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12488293.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488303.png)
![3-[2-(4-chlorophenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12488311.png)
![1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12488326.png)
